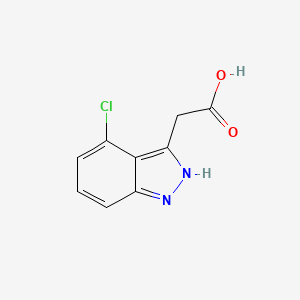

2-(4-Chloro-1H-indazol-3-YL)acetic acid

Description

Contextualization within the Chemistry of Indazole Derivatives

Indazoles are bicyclic heterocyclic aromatic compounds composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring. bldpharm.comgoogle.com This core structure can exist in different tautomeric forms, with the 1H-indazole and 2H-indazole forms being the most common. bldpharm.com The indazole nucleus is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is recurrently found in biologically active compounds. googleapis.com Although rare in nature, synthetic indazole derivatives have demonstrated a wide array of pharmacological activities. google.comevitachem.com

2-(4-Chloro-1H-indazol-3-YL)acetic acid is a derivative of the 1H-indazole core. Its structure is characterized by two key substitutions: a chlorine atom at the 4-position of the indazole ring and an acetic acid group at the 3-position. The placement of these substituents significantly influences the molecule's physicochemical properties, such as its acidity, lipophilicity, and ability to interact with biological targets. The chloro group, being an electron-withdrawing group, can affect the electron density of the ring system and provide a potential site for further chemical modification. The acetic acid group introduces a carboxylic acid functional group, which can participate in hydrogen bonding and salt formation, often enhancing the solubility and pharmacokinetic profile of a molecule.

Rationale for Investigating Substituted Indazole Acetic Acids in Contemporary Chemical Biology

Substituted indazole acetic acids are a class of compounds that have garnered attention in contemporary chemical biology for several reasons. The indazole scaffold itself is present in a number of approved drugs with diverse therapeutic applications, including anti-inflammatory agents like benzydamine (B159093) and antiemetics such as granisetron. googleapis.com Furthermore, indazole-containing molecules have been extensively investigated for their potential as kinase inhibitors in cancer therapy, with examples like axitinib (B1684631) and pazopanib. googleapis.com

The addition of an acetic acid side chain to the indazole core provides a handle for modulating the molecule's properties and for establishing key interactions with biological macromolecules. Carboxylic acids are common features in drug molecules as they can mimic the phosphate (B84403) groups of nucleotides or interact with arginine and lysine (B10760008) residues in protein binding sites. Research into related structures, such as indole-3-acetic acid and its derivatives, has shown a broad spectrum of biological activities, including antimicrobial and cytotoxic effects. nih.gov Therefore, the synthesis and evaluation of novel substituted indazole acetic acids, like the 4-chloro derivative, is a rational approach in the quest for new therapeutic agents. Recent synthetic methodologies have focused on creating libraries of these compounds to explore their potential in drug discovery programs. diva-portal.orggoogle.com

Overview of Key Academic Research Trajectories for this compound and Related Scaffolds

Academic research on this compound and its analogs primarily revolves around their synthesis and potential as biologically active agents. A key research trajectory is the development of novel and efficient synthetic routes to access a variety of substituted indazole acetic acids. For instance, recent work has described cascade N-N bond-forming reactions to produce these scaffolds from readily available starting materials. diva-portal.orggoogle.com These methods allow for the systematic variation of substituents on the indazole ring, enabling the exploration of structure-activity relationships (SAR).

Another significant research direction is the biological evaluation of these compounds. Given the established role of indazoles as kinase inhibitors, a primary area of investigation is their potential as anticancer agents. researchgate.net Researchers design and synthesize series of substituted indazoles to screen against various cancer cell lines and specific protein kinases. The 4-chloro substitution in this compound is of particular interest as halogenated aromatic rings are common motifs in kinase inhibitors, often contributing to enhanced binding affinity.

Furthermore, the indazole nucleus is being explored for applications beyond oncology. For example, derivatives of 3-aminoindazole, a related scaffold, are being investigated for the treatment of viral infections like HIV. google.com The development of practical, large-scale syntheses for key intermediates, such as 7-bromo-4-chloro-1H-indazol-3-amine, underscores the importance of this class of compounds in pharmaceutical research and development. google.com While direct and extensive research on this compound itself is not widely published, its structural similarity to these actively investigated compounds suggests its potential as a valuable building block or lead compound in various therapeutic areas. The study of related chloro-substituted indole-3-acetic acids has also shown interesting biological activities, including plant growth regulation, which could inspire broader screening of indazole acetic acid derivatives.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-chloro-2H-indazol-3-yl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O2/c10-5-2-1-3-6-9(5)7(12-11-6)4-8(13)14/h1-3H,4H2,(H,11,12)(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBVHJISHNFDXRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NNC(=C2C(=C1)Cl)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40700052 | |

| Record name | (4-Chloro-2H-indazol-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40700052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35715-83-4 | |

| Record name | (4-Chloro-2H-indazol-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40700052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 4 Chloro 1h Indazol 3 Yl Acetic Acid and Analogues

Established Synthetic Routes to Indazole Acetic Acid Scaffolds

The synthesis of the indazole acetic acid framework is foundational. Several reliable methods have been developed, each with distinct advantages, including cascade reactions, cyclization strategies, and transition-metal-catalyzed couplings.

A novel and efficient approach to synthesizing indazole acetic acid scaffolds involves a cascade N-N bond-forming reaction. researchgate.netdiva-portal.orgwhiterose.ac.uk This method utilizes readily available 3-amino-3-(2-nitroaryl)propanoic acids as starting materials. whiterose.ac.uk When these precursors are heated with a nucleophilic solvent, such as an alcohol, in the presence of a base like sodium hydroxide (B78521) (NaOH), they undergo a cyclization process to form the indazole ring. researchgate.net This reaction is versatile, tolerating a range of functional groups and electronic effects on the aromatic ring. whiterose.ac.uk The use of microwave irradiation has been shown to facilitate this transformation, often leading to good to excellent yields of various alkoxy- and hydroxy-indazole acetic acids. researchgate.net For instance, reacting 3-amino-3-(2-nitrophenyl)propanoic acid with different alcohols under microwave conditions at 150°C produces a variety of 2-alkoxyacetic acid derivatives. whiterose.ac.ukdiva-portal.org

Interestingly, the choice of nucleophile/solvent can direct the reaction towards different products. While simple alcohols yield alkoxy-indazole acetic acids, using ethanolamine (B43304) as the solvent leads to the formation of the unsubstituted indazole acetic acid in excellent yield. diva-portal.org This protocol enables the synthesis of three distinct types of indazole acetic acid derivatives: unsubstituted, hydroxy, and alkoxy, simply by selecting the appropriate solvent. diva-portal.org

| Starting Material | Solvent/Nucleophile | Conditions | Product Type | Isolated Yield (%) |

|---|---|---|---|---|

| 3-amino-3-(2-nitrophenyl)propanoic acid | Methanol | NaOH, MW, 150°C, 30 min | 2-(1-methoxy-1H-indazol-3-yl)acetic acid | 79 |

| 3-amino-3-(2-nitrophenyl)propanoic acid | Ethanol | NaOH, MW, 150°C, 30 min | 2-(1-ethoxy-1H-indazol-3-yl)acetic acid | 80 |

| 3-amino-3-(2-nitrophenyl)propanoic acid | Ethanolamine | NaOH, MW, 150°C, 30 min | 2-(1H-indazol-3-yl)acetic acid | 88 |

| 3-amino-3-(4-chloro-2-nitrophenyl)propanoic acid | Methanol | NaOH, MW, 150°C, 30 min | 2-(6-chloro-1-methoxy-1H-indazol-3-yl)acetic acid | 78 |

Classical and modern cyclization reactions are mainstays in indazole synthesis. The Cadogan reductive cyclization offers a mild, one-pot method where ortho-imino-nitrobenzene substrates, formed from the condensation of ortho-nitrobenzaldehydes and amines, are reductively cyclized using reagents like tri-n-butylphosphine to give 2H-indazoles. acs.org Another strategy involves the intramolecular cyclization of picrylhydrazones to form the indazole ring system. rsc.org

More advanced methods include rhodium- and cobalt-catalyzed C-H activation and subsequent C-N/N-N coupling or annulation. nih.govnih.gov For example, 1H-indazoles can be formed from pyrazoles and internal alkynes through a palladium-mediated oxidative benzannulation. nih.gov A formal [4+1] annulation has been developed for preparing N-aryl-2H-indazoles from azobenzenes and aldehydes, initiated by Rh(III)-catalyzed C-H bond activation. acs.org These methods provide access to a wide variety of substituted indazoles by varying the reaction partners. acs.org

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, are powerful tools for forming the C-C bonds necessary for constructing complex indazole derivatives. nih.govmdpi.comdntb.gov.ua This reaction typically involves the coupling of an organoboronic acid or ester with an organic halide or triflate in the presence of a palladium catalyst and a base. youtube.com

This methodology can be applied to functionalize a pre-formed indazole core. For instance, the C-3 position of 1H-indazole can be arylated via the Suzuki-Miyaura coupling of 3-iodo-1H-indazole with various organoboronic acids. mdpi.comresearchgate.net The reaction conditions, including the choice of catalyst, base, and solvent, are critical for achieving high yields. researchgate.net A common catalytic system is PdCl₂(dppf) with a base such as cesium carbonate (Cs₂CO₃) in a dioxane/water solvent mixture. youtube.comnih.gov This approach allows for the introduction of diverse substituents onto the indazole ring, which is particularly useful for creating analogues. nih.govnih.gov

| Catalyst | Base | Solvent | Temperature (°C) | Typical Substrates |

|---|---|---|---|---|

| PdCl₂(dppf)·DCM | K₂CO₃ | 1,4-Dioxane/Water | 100 | Bromo-indazole carboxamide + Boronic acid |

| PdCl₂(dppf)₂ | Cs₂CO₃ | 1,4-Dioxane/Water | 90 | 5-Bromo-1H-indazol-3-amine + Boronic acid ester |

| PdCl₂(PPh₃)₂ | KF | THF/Water | 60 | 4-Tosyl-2(5H)-furanone + Boronic acid |

Targeted Synthesis of Chloro-Substituted Indazole Cores

To synthesize 2-(4-Chloro-1H-indazol-3-YL)acetic acid, the specific introduction of a chlorine atom at the C-4 position of the indazole ring is a critical step. An established route to 4-chloro-1H-indazole starts from the inexpensive 2-methyl-3-chloroaniline. researchgate.netchemicalbook.com The synthesis involves a sequence of reactions:

Acetylation: The starting aniline (B41778) is first acetylated using acetic anhydride (B1165640). chemicalbook.com

Diazotization and Cyclization: The resulting acetanilide (B955) is then treated with a diazotizing agent, such as isoamyl nitrite, in chloroform. This initiates a diazotization followed by an intramolecular cyclization to form N-acetyl-4-chloro-1H-indazole. researchgate.netchemicalbook.com

Hydrolysis: The final step is the hydrolysis of the acetyl group, typically using a base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH), to yield the desired 4-chloro-1H-indazole. researchgate.netchemicalbook.com

Similarly, other chloro-substituted indazoles can be prepared from appropriately substituted starting materials. For example, 7-bromo-4-chloro-1H-indazol-3-amine has been synthesized from 2,6-dichlorobenzonitrile. nih.govresearchgate.netchemrxiv.org This two-step process involves a regioselective bromination followed by heterocycle formation via condensation with hydrazine. nih.govresearchgate.net

Functionalization Strategies for the Acetic Acid Moiety

Once the 4-chloro-1H-indazole core is obtained, the acetic acid group must be introduced at the C-3 position. There are several plausible strategies to achieve this functionalization:

From a C-3 Halogenated Indazole: A 3-halo-4-chloro-1H-indazole can serve as a precursor. The acetic acid side chain can be built using palladium-catalyzed cross-coupling reactions. For example, a Sonogashira coupling with a protected acetylene, followed by reduction of the triple bond and hydrolysis of the protecting group, could yield the target acid.

From a C-3 Amino Indazole: An alternative route starts with a 3-amino-4-chloro-1H-indazole. The amino group can be converted into the acetic acid moiety through a multi-step sequence, potentially involving a Sandmeyer-type reaction. A more direct approach involves acylating the amino group with chloroacetic anhydride to form an N-(4-chloro-1H-indazol-3-yl)-2-chloroacetamide intermediate. nih.gov Subsequent nucleophilic substitution of the chloride on the acetamide (B32628) side chain, followed by hydrolysis, would furnish the desired acetic acid.

Direct C-H Functionalization: Modern synthetic methods allow for the direct functionalization of C-H bonds. researchgate.netrsc.org A C-H activation strategy at the C-3 position of 4-chloro-1H-indazole could potentially be used to introduce an acetic acid equivalent directly, although this would require specific catalyst development. researchgate.net

Optimization of Reaction Conditions and Yields

Optimizing reaction parameters is essential for maximizing yields and minimizing side products in the synthesis of complex molecules like this compound. researchgate.net

For the cascade N-N bond-forming reactions, a screening of conditions revealed that higher temperatures and base concentrations were necessary for good conversion. diva-portal.org The use of microwave irradiation at 150°C was found to be optimal, significantly shortening reaction times while providing good to excellent yields. researchgate.netdiva-portal.org The choice of alcohol as the solvent was also shown to be a critical factor influencing the yield and the nature of the final product. researchgate.net

In the context of Suzuki-Miyaura couplings, optimization involves screening various palladium catalysts, bases, and solvent systems. nih.gov Studies have shown that combinations like PdCl₂(dppf) with K₂CO₃ in dioxane/water or PdCl₂(PPh₃)₂ with KF in THF/water can be highly effective, depending on the specific substrates. nih.govysu.am The catalyst loading, temperature, and reaction time are all adjusted to maximize the yield of the coupled product. nih.gov

For the synthesis of the chloro-substituted core, reaction conditions must be carefully controlled to ensure regioselectivity and prevent the formation of undesired byproducts. In the synthesis of 7-bromo-4-chloro-1H-indazol-3-amine, the bromination step was optimized by selecting N-Bromosuccinimide (NBS) over bromine to avoid hydration of other functional groups and by carefully controlling the equivalents of NBS and the concentration of sulfuric acid to prevent over-bromination. nih.gov

Regioselective Synthesis Approaches for Indazole Tautomers

The synthesis of specific N-substituted indazole derivatives, such as this compound, is complicated by the inherent annular tautomerism of the indazole ring. The indazole nucleus possesses two nitrogen atoms, allowing for substitution to occur at either the N1 or N2 position, leading to the formation of two distinct regioisomers. The 1H-tautomer is generally the more thermodynamically stable, benzenoid form, while the 2H-tautomer is the less stable, quinonoid form. nih.govnih.gov Consequently, direct alkylation of an indazole often yields a mixture of N1 and N2 products, posing a significant challenge for selectively synthesizing a single isomer. nih.govresearchgate.net

Control over regioselectivity hinges on the careful selection of synthetic conditions, which can be tuned to favor either the kinetic or the thermodynamic product. researchgate.netwikipedia.org The N2-substituted isomer is often the product of kinetic control, forming faster due to the N2 lone pair being more sterically accessible. researchgate.net In contrast, the N1-substituted isomer is the thermodynamic product, and its formation is favored under conditions that allow for equilibration to the more stable regioisomer. researchgate.netbeilstein-journals.orgnih.gov

Kinetic vs. Thermodynamic Control in N-Alkylation

The outcome of the N-alkylation of the indazole ring is a classic example of the competition between kinetic and thermodynamic pathways.

Kinetic Control : These conditions typically involve lower temperatures and rapid reaction times, which favor the fastest-forming product. For indazoles, this is often the N2-alkylated product. Research has shown that under mildly acidic conditions, regioselective alkylation at the N2 position is favored. researchgate.net For instance, Mitsunobu conditions have been shown to produce a strong preference for the N2 regioisomer. beilstein-journals.orgnih.gov Similarly, the use of alkyl 2,2,2-trichloroacetimidates activated by an acid like trifluoromethanesulfonic acid provides a highly selective route to N2-alkylated indazoles. wuxibiology.comorganic-chemistry.org

Thermodynamic Control : To favor the more stable N1 isomer, reaction conditions must allow for the initial product mixture to equilibrate. This can be achieved through higher temperatures, longer reaction times, or the use of specific base and solvent systems that facilitate the reversal of the less stable N2 isomer back to the indazole anion, which can then re-alkylate to form the more stable N1 product. beilstein-journals.orgnih.gov The use of α-halo carbonyl electrophiles, such as ethyl bromoacetate, can lead to an equilibration process that ultimately favors the thermodynamic N1-substituted product. beilstein-journals.orgnih.gov

Influence of Reagents and Substituents

The choice of base, solvent, and the nature of substituents on the indazole ring play a critical role in directing the regioselectivity of N-alkylation.

Base and Solvent Effects : The combination of a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (B95107) (THF) has been identified as a highly effective system for achieving N1-selective alkylation. beilstein-journals.orgnih.gov This is particularly true for indazoles with C3 substituents like carboxymethyl or carboxamide, where greater than 99% N1 regioselectivity has been observed. beilstein-journals.orgresearchgate.net In contrast, different bases can lead to poor selectivity. For example, treating methyl 5-bromo-1H-indazole-3-carboxylate with methyl iodide and potassium carbonate in dimethylformamide (DMF) results in a nearly 1:1 mixture of N1 and N2 products. nih.gov

Table 1: Effect of Reaction Conditions on Indazole Alkylation Regioselectivity

| Indazole Substrate | Alkylating Reagent | Base / Conditions | Solvent | N1:N2 Ratio | Reference(s) |

|---|---|---|---|---|---|

| 1H-Indazole | Isobutyl bromide | K₂CO₃ | DMF | 58:42 | nih.gov |

| 1H-Indazole | n-Octyl bromide | Mitsunobu (DEAD, PPh₃) | THF | 1:2.5 | beilstein-journals.orgnih.gov |

| 1H-Indazole | Ethyl Bromoacetate | K₂CO₃ | DMF | 1.2:1 | nih.gov |

| 1H-Indazole | Ethyl 4-bromobutanoate | K₂CO₃ | DMF | 1.4:1 | nih.gov |

| 3-Carboxymethyl-1H-indazole | Alkyl bromide | NaH | THF | >99:1 | beilstein-journals.orgresearchgate.net |

| 5-Bromo-1H-indazole-3-carboxylate | Ethanol / TsCl | Cs₂CO₃ | Dioxane | >98:2 (N1) | nih.gov |

Substituent Effects : The electronic properties of substituents on the indazole ring can have a profound impact. Electron-withdrawing groups at the C7 position, such as nitro (NO₂) or methoxycarbonyl (CO₂Me), have been shown to confer excellent N2 regioselectivity (≥96%). beilstein-journals.orgresearchgate.net Conversely, substituents at the C3 position that can participate in chelation with the cation of the base can direct selectivity. For instance, a C3-carboxylate group can chelate with a sodium (Na⁺) or cesium (Cs⁺) ion, holding the cation in proximity to the N2 nitrogen and thereby sterically hindering attack at N2 and promoting N1 alkylation. nih.govbeilstein-journals.org

Table 2: Influence of Indazole Substituents on Regioselectivity

| Substituent Position | Substituent Type | Dominant Isomer | Rationale | Reference(s) |

|---|---|---|---|---|

| C3 | Electron-withdrawing (e.g., -CO₂Me) | N1 | Chelation with cation (e.g., Na⁺, Cs⁺) directs away from N2. | nih.govbeilstein-journals.org |

| C3 | Bulky steric group (e.g., t-Butyl) | N2 | Steric hindrance at C3 disfavors substitution at the adjacent N2 position. | wuxibiology.com |

For the synthesis of this compound, these principles are directly applicable. The process would typically involve the N-alkylation of a 4-chloro-1H-indazole-3-carboxylate ester with a haloacetate, followed by hydrolysis of the ester group. To selectively obtain the desired 1H-tautomer, conditions favoring thermodynamic control, such as using NaH in THF, would be employed. To obtain the 2H-tautomer, kinetically controlled conditions, such as a Mitsunobu reaction, would be the preferred route.

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H-NMR, ¹³C-NMR, multi-dimensional NMR)

Specific ¹H-NMR and ¹³C-NMR data, including chemical shifts (δ), coupling constants (J), and signal multiplicities for 2-(4-Chloro-1H-indazol-3-YL)acetic acid, have not been reported in the available literature. This information is crucial for confirming the molecular structure by detailing the chemical environment of each proton and carbon atom.

Mass Spectrometry (MS) for Compound Identification and Purity Assessment (e.g., ESI-MS, HREI-MS)

Published mass spectrometry data, which would confirm the compound's molecular weight and elemental composition through techniques like Electrospray Ionization (ESI-MS) or High-Resolution Electron Impact Mass Spectrometry (HREI-MS), could not be located. This analysis is fundamental for verifying the identity and assessing the purity of the compound.

X-ray Crystallography for Solid-State Structural Analysis

There are no available reports on the single-crystal X-ray diffraction analysis of this compound. Such a study would provide definitive information on its three-dimensional structure in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Other Vibrational Spectroscopies for Functional Group Analysis (e.g., FTIR, Raman)

Vibrational spectroscopy data from Fourier-Transform Infrared (FTIR) or Raman analyses for this compound are not documented in the searched sources. These techniques are used to identify the characteristic vibrational modes of the compound's functional groups, such as the carboxylic acid O-H and C=O stretches, and vibrations associated with the chloro-indazole ring.

Structure Activity Relationship Sar and Design Principles for 2 4 Chloro 1h Indazol 3 Yl Acetic Acid Analogues

Impact of Substituents on Indazole Ring Positions (e.g., at C4, C5, C6)

The substitution pattern on the benzo portion of the indazole ring plays a critical role in modulating the biological activity of these compounds. Studies on various indazole-based scaffolds have provided a framework for understanding these effects.

In a series of indazole arylsulfonamides developed as CCR4 antagonists, substitutions at various positions on the indazole ring were explored. acs.org It was found that methoxy- or hydroxyl-containing groups at the C4 position were the most potent. acs.org Conversely, positions C5, C6, and C7 were less tolerant of substitution, accommodating only small groups, with analogues substituted at the C6 position being preferred over those at C5 or C7. acs.org

For indazole derivatives designed as anticancer agents, the nature of the substituent at the C5 position significantly influences cytotoxic potential. mdpi.com A systematic study on 1H-indazole-3-amine derivatives demonstrated that the presence and position of fluorine atoms on a phenyl ring at C5 were crucial for activity against certain cancer cell lines. mdpi.com

Table 1: Effect of C5-Substituent on Anti-proliferative Activity of 1H-indazole-3-amine Derivatives

| Compound ID | C5-Substituent (R¹) | General Activity Trend |

|---|---|---|

| 5j | 3,5-difluorophenyl | Highest Activity |

| 5e | 4-fluorophenyl | High Activity |

| 5b | 3-fluorophenyl | Moderate Activity |

| 5f | 4-trifluoromethoxyphenyl | Lower Activity |

Data sourced from a study on anti-proliferative activity against Hep-G2 cells. mdpi.com

Furthermore, research into other indazole derivatives has highlighted the importance of hydrophobic groups at the C6 position and hydrophilic groups at the C3 position for anticancer activity. nih.gov The synthesis of indazole acetic acids with chloro or trifluoromethyl groups at the 6-position has been successfully achieved, providing tools for further biological evaluation. researchgate.net

Role of the Acetic Acid Moiety in Target Binding and Activity

The acetic acid side chain at the C3 position of the indazole ring is a key pharmacophoric feature, often essential for target engagement and biological activity. Its carboxylic acid group can act as a hydrogen bond donor and acceptor, or as a charged species that can form critical salt bridge interactions with amino acid residues (such as arginine or lysine) in a target protein's binding site.

In studies of related heterocyclic compounds, the carboxylic acid has been shown to be critical for activity. For instance, in a series of imidazole-derived compounds targeting the insulin-degrading enzyme, the carboxylic acid was found to be an essential element for inhibitory action. nih.gov Similarly, for alkoxyindolyl-3-acetic acid analogues acting as PPARγ/δ agonists, the acetic acid group is a constant feature, suggesting its necessity for binding and activation. nih.gov

The chemical properties of the acetic acid moiety are also significant during synthesis, with its presence being crucial for certain reaction pathways. diva-portal.org While esters of the acetic acid can be considered prodrugs, they are often readily hydrolyzed in vivo to the active carboxylic acid. nih.gov The conversion of the acid to more stable amides is a common strategy to explore the impact of modifying this key interacting group. nih.gov The importance of the acetic acid is further underscored by its presence in key intermediates for blockbuster drugs, such as imidazol-1-yl-acetic acid for zoledronic acid, where the acid functionality is vital for the final bisphosphonate structure. beilstein-journals.org

Influence of Chloro-Substitution at Position 4 on Biological Activity and Selectivity

The chlorine atom at the C4 position of the indazole ring has a profound effect on the molecule's physicochemical properties and, consequently, its biological activity and selectivity. Halogen atoms like chlorine can alter a molecule's lipophilicity, electronic distribution, and conformation, and can participate in halogen bonding with biological targets.

In a parallel series of indole-based compounds, 4-chloroindole-3-acetic acid demonstrated stronger biological activity in plant assays compared to the unsubstituted indole-3-acetic acid, highlighting the positive contribution of the 4-chloro substituent. nih.gov

Studies on other complex molecules have also emphasized the importance of specific chlorination patterns. For example, in a series of GABAA receptor modulators, replacement of a 2,4-dichlorophenyl moiety with a 4-chlorophenyl group led to a complete loss of activity, while a 2-chlorophenyl group caused a significant decrease. acs.org This indicates that both the number and the position of chlorine atoms are critical for optimal interaction with the target. acs.org Further research on benzenesulfonamide (B165840) analogues showed that substitutions at position 4 of a benzene (B151609) ring were associated with higher transcriptional potency for PPARγ. nih.gov The presence and location of chloro substituents have also been shown to influence the electrochemical and optical properties of carbazole (B46965) dyes, which can be extrapolated to their potential biological interactions. mdpi.com

Table 2: Impact of Chloro-Substitution on GABAA Receptor Modulator Activity

| Analogue Substitution | Relative Activity |

|---|---|

| 2,4-dichlorophenyl | Active |

| 4-chlorophenyl | Complete loss of activity |

| 2-chlorophenyl | Marked decrease in activity |

Data derived from a study on isoindolin-1-one (B1195906) derivatives. acs.org

Design Strategies for Enhanced Biological Profiles

To improve the therapeutic potential of indazole acetic acid analogues, medicinal chemists employ various design strategies, including molecular hybridization and scaffold hopping.

Scaffold Hopping: This strategy involves replacing the central indazole core with a different, often bioisosteric, heterocyclic system to discover novel chemical entities with improved properties. Indazoles are frequently used in scaffold-hopping programs due to their unique physicochemical characteristics and their ability to mimic other privileged structures like indoles and benzimidazoles. diva-portal.org An example of this approach involved replacing a 1H-indene-1,3(2H)-dione scaffold with an isoindolin-1-one moiety, which led to a different activity profile and addressed potential drug-likeness issues. acs.org

Molecular Simplification and Bioisosteric Replacement: These are related strategies aimed at reducing molecular complexity or replacing functional groups with others that have similar physical or chemical properties. In the design of anticandidal agents, researchers used molecular simplification by removing rings from a complex 2,3-diphenyl-2H-indazole scaffold. nih.gov Bioisosteric replacement of an ester with an amide group is another common tactic to improve metabolic stability while retaining key hydrogen bonding interactions. nih.gov

The overarching goal of these strategies is to fine-tune the absorption, distribution, metabolism, and excretion (ADME) properties of the lead compound, enhance its potency and selectivity, and minimize off-target effects. nih.gov

Tautomerism and Isomeric Effects on SAR (1H vs. 2H-indazole)

The specific tautomer can have a dramatic impact on biological activity. The orientation of the lone pair on the nitrogen atom and the N-H donor group differs between the two tautomers, leading to different interaction patterns with a biological target. Medicinal chemistry campaigns often involve the specific synthesis of one tautomer over the other to achieve the desired biological effect.

Synthetic methodologies have been developed that provide selective access to either the 1H- or 2H-indazole isomers. For example, base-mediated condensation of 3-amino-3-(2-nitroaryl)propanoic acids with ethanolamine (B43304) and sodium hydroxide (B78521) can lead exclusively to 2-indazole acetic acids, highlighting that subtle changes in reaction conditions can dictate the isomeric outcome. diva-portal.org Conversely, other synthetic routes are designed to produce 1H-indazole derivatives. nih.gov The deliberate synthesis and biological testing of both 1H- and 2H-indazole series are crucial steps in exploring the full SAR of this chemical class and identifying the optimal isomeric form for a given therapeutic target.

Future Research Directions and Unexplored Potential in Academic Contexts

Development of Novel and Green Synthetic Methodologies for Indazole Acetic Acid Derivatives

The synthesis of indazole derivatives, while well-documented, often relies on methods that are not environmentally benign, sometimes involving costly metal catalysts like palladium. researchgate.net Future research should prioritize the development of "green" and efficient synthetic strategies.

Recent advancements have shown promise in this area. For instance, novel cascade N-N bond forming reactions have been developed for synthesizing various indazole acetic acid derivatives by heating 3-amino-3-(2-nitroaryl)propanoic acids under basic conditions. diva-portal.orgwhiterose.ac.ukdiva-portal.org This approach successfully produced 23 novel indazole acetic acids and tolerates a range of functional groups. diva-portal.orgwhiterose.ac.uk Another green approach involves a two-step synthesis using arylhydrazones as intermediates, which circumvents the need for metal catalysts. researchgate.net

Future investigations could focus on adapting these greener methodologies for the specific synthesis of 2-(4-Chloro-1H-indazol-3-YL)acetic acid. The exploration of microwave-assisted synthesis and solvent-free reaction conditions are additional areas that could lead to more sustainable and economically feasible production methods. ijprt.org The use of techniques like ultrasound-assisted synthesis, which has been applied to other indazole derivatives, could also be a fruitful area of research. nih.gov

Table 1: Emerging Green Synthesis Strategies for Indazole Derivatives

| Synthetic Strategy | Key Features | Potential Application for Chloro-Indazole Acetic Acids | Source(s) |

|---|---|---|---|

| Cascade N-N Bond Formation | Synthesizes indazole acetic acids from 3-amino-3-(2-nitroaryl)propanoic acids; tolerates various functional groups. | Direct application to synthesize the target compound and its analogues with high efficiency. | diva-portal.org, whiterose.ac.uk, diva-portal.org |

| Metal-Free Arylhydrazone Cyclization | Eliminates the need for expensive and toxic heavy metal catalysts (e.g., Pd, Cu). | Development of a cost-effective and environmentally friendly pathway for large-scale synthesis. | researchgate.net |

Identification of New Molecular Targets and Biological Pathways Modulated by this Compound Class

Indazole derivatives are known to interact with a wide array of biological targets, suggesting that this compound may also possess a diverse pharmacological profile. Research has identified indazoles as inhibitors of numerous kinases and receptors crucial in disease pathways. nih.gov

Future research should systematically screen this compound class against panels of known and novel molecular targets. Based on the activities of related indazoles, promising targets for investigation include:

Kinases: Vascular endothelial growth factor receptor (VEGFR), Tie-2, EphB4, Fibroblast growth factor receptors (FGFRs), Extracellular signal-regulated kinases (ERK1/2), Epidermal growth factor receptor (EGFR), and pan-Pim kinases. nih.gov

Other Receptors and Enzymes: G-protein coupled receptor 120 (GPR120), Hypoxia-inducible factor-1α (HIF-1α), and Glycogen synthase kinase-3β (GSK-3β). nih.govnih.govresearchgate.net

Furthermore, exploring the biological pathways modulated by this compound is critical. For example, some indazole derivatives exert their analgesic effects by inhibiting the cyclooxygenase pathway and subsequent prostaglandin (B15479496) synthesis. biotech-asia.org Investigating whether this compound affects similar inflammatory or signaling pathways could uncover new therapeutic applications. The structural similarity to indole-3-acetic acid (IAA) also suggests that exploring its impact on metabolic pathways, analogous to IAA degradation pathways in microorganisms, could yield novel insights. nih.govnih.gov

Table 2: Potential Molecular Targets for this compound Based on Analogue Activity

| Target Class | Specific Examples | Associated Disease Area | Source(s) |

|---|---|---|---|

| Receptor Tyrosine Kinases | VEGFR-2, Tie-2, EphB4, FGFRs, EGFR | Cancer (Angiogenesis, Proliferation) | nih.gov |

| Serine/Threonine Kinases | ERK1/2, Pim-1/2/3, GSK-3β | Cancer, Neurological Disorders | nih.gov, researchgate.net |

| Transcription Factors | HIF-1α | Cancer (Metastasis) | nih.gov |

Exploration of Polypharmacology and Multi-target Approaches

The complexity of many diseases, such as cancer and neurodegenerative disorders, often renders single-target drugs ineffective due to biological redundancy and network compensation. Polypharmacology, the design of single molecules that modulate multiple targets, offers a promising strategy to overcome these challenges. mdpi.com

Indazole derivatives have already shown potential as multi-target agents. For example, certain derivatives have been designed as potent inhibitors of multiple receptor tyrosine kinases (VEGFR-2, Tie-2, EphB4) simultaneously. nih.gov Another derivative was identified as a multi-kinase inhibitor targeting c-Kit, PDGFRβ, and FLT3. nih.gov

Future academic research should deliberately explore the polypharmacological potential of the this compound scaffold. This involves designing and synthesizing analogues with substituent modifications aimed at achieving a desired multi-target profile. Such an approach could lead to compounds with synergistic therapeutic effects and a reduced likelihood of drug resistance. mdpi.com

Advanced Computational Model Development for Predictive Research (e.g., enhanced docking scoring, AI-driven SAR)

Computational methods are indispensable in modern drug discovery for predicting molecular properties and guiding design. For the indazole class, studies utilizing 3D-Quantitative Structure-Activity Relationship (3D-QSAR) and molecular dynamics have already provided frameworks for designing new inhibitors. nih.gov

The next frontier lies in the application of more advanced computational tools. Future research should focus on:

Enhanced Docking and Scoring: Developing and validating specific scoring functions for indazole-like scaffolds to improve the accuracy of binding affinity predictions.

AI-Driven SAR: Utilizing artificial intelligence (AI) and machine learning (ML) to analyze vast chemical spaces and predict the biological activities, pharmacokinetic properties, and toxicity profiles of novel this compound derivatives. mdpi.com AI-driven generative models can propose new molecules with optimized multi-target profiles, accelerating the design-synthesis-test cycle. mdpi.com

Pharmacophore Mapping: Generating robust pharmacophore models that can be used to screen virtual libraries for new hits with potential multi-target activity. nih.gov

These advanced in silico approaches can significantly reduce the time and cost associated with identifying promising drug candidates, making them a critical area for academic exploration. mdpi.commdpi.com

Integration of Omics Data in Mechanistic Studies (e.g., proteomics, metabolomics in cellular assays)

To fully understand the biological effects of this compound, a systems-level approach is necessary. The integration of "omics" technologies—particularly proteomics and metabolomics—can provide an unbiased, global view of the cellular response to the compound. nih.gov

Future research should employ cellular assays where cells are treated with the compound, followed by comprehensive analysis of their proteins and metabolites.

Proteomics: Can identify which proteins and signaling pathways are directly or indirectly affected by the compound. This is crucial for confirming intended targets, discovering novel off-target effects, and understanding the molecular mechanisms of action. nih.gov

Metabolomics: As the technology closest to the phenotype, metabolomics can reveal functional outcomes of the compound's activity by measuring changes in cellular metabolite concentrations. nih.gov This is invaluable for identifying altered metabolic pathways and understanding the toxicological or therapeutic effects at a functional level. doi.orgnih.gov

By integrating these high-dimensional datasets, researchers can build comprehensive models of the compound's mechanism of action, identify biomarkers of response, and gain deeper insights into its potential therapeutic applications and liabilities. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(4-Chloro-1H-indazol-3-yl)acetic acid, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions, such as coupling chloro-substituted indazole precursors with acetic acid derivatives. Key steps include:

- Nucleophilic substitution to introduce the chloro group at the 4-position of the indazole ring.

- Acetic acid moiety attachment via alkylation or condensation reactions under controlled pH and temperature (e.g., reflux in dioxane with triethylamine as a base) .

- Purification using column chromatography or recrystallization from ethanol-DMF mixtures to achieve >95% purity .

- Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry of reagents (e.g., 1.1 equiv of formyl intermediates) and use inert atmospheres to minimize side reactions .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., chloro at C4, acetic acid at C3) and assess purity. For example, indazole ring protons appear in the aromatic region (δ 7.0–8.5 ppm) .

- IR Spectroscopy : Identify carboxylic acid (C=O stretch ~1700 cm⁻¹) and N-H stretches (~3400 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., expected [M+H]⁺ for C₉H₇ClN₂O₂: 228.02) .

Q. How can researchers ensure purity during synthesis, and what analytical thresholds are critical?

- Methodological Answer :

- Chromatographic Purification : Use reverse-phase HPLC with C18 columns and acetonitrile/water gradients. Purity ≥95% is essential for biological assays .

- Melting Point Analysis : Compare experimental values (e.g., 139–140°C for analogous compounds) to literature data to detect impurities .

- Elemental Analysis : Confirm C, H, N, and Cl percentages within ±0.4% of theoretical values .

Advanced Research Questions

Q. How can X-ray crystallography resolve the molecular structure of this compound, and what challenges arise?

- Methodological Answer :

- Data Collection : Grow single crystals via slow evaporation from ethanol. Use CuKα radiation (λ = 1.5418 Å) and a diffractometer (e.g., Bruker SMART APEXII) .

- Refinement : Employ SHELXL for structure solution and refinement. Key parameters include R-factor <0.05 and data-to-parameter ratio >15 to ensure accuracy .

- Challenges : Crystal twinning or disorder in the acetic acid group may require constraints on thermal parameters or hydrogen-bonding analysis .

Q. How should researchers address discrepancies in biological activity data across studies?

- Methodological Answer :

- Purity Validation : Re-analyze compound batches using HPLC and NMR to rule out degradation (e.g., hydrolysis of the acetic acid group) .

- Assay Conditions : Standardize protocols (e.g., cell line viability assays at 48h vs. 72h) and control for solvent effects (e.g., DMSO concentration ≤0.1%) .

- Structural Confirmation : Revisit crystallographic or computational models to verify active conformations .

Q. What strategies are recommended for studying structure-activity relationships (SAR) of this compound?

- Methodological Answer :

- Analog Synthesis : Modify substituents (e.g., replace Cl with Br or methyl groups) and compare bioactivity .

- Computational Modeling : Use DFT calculations (e.g., Gaussian09) to map electrostatic potentials and predict binding affinities to targets like kinases .

- Crystallographic Overlays : Superpose structures with related indazole derivatives to identify critical hydrogen-bonding interactions (e.g., carboxylic acid with active-site residues) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.